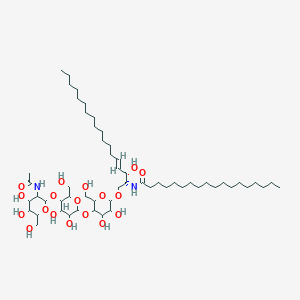![molecular formula C6H4ClN3 B1148576 6-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1260670-01-6](/img/structure/B1148576.png)
6-Chloro-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class, known for its diverse synthetic methods and applications in biomedical research. These compounds exhibit two possible tautomeric forms: the 1H- and 2H-isomers, with more than 300,000 1H-pyrazolo[3,4-b]pyridines described in literature, including patents (Donaire-Arias et al., 2022).
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine compounds typically involves starting from either a preformed pyrazole or pyridine. One method utilizes 2-chloronicotinic acid as a starting material, going through processes such as reduction, oxidation, oximation, and cyclization, achieving a total yield of 67.21% and confirming the structure via 1H NMR and MS, noted for its low cost and environmentally friendly approach (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
New derivatives of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol were synthesized, with detailed structural analysis conducted via X-ray diffraction, revealing the existence of these compounds predominantly in the 3-hydroxy tautomer form (Wu et al., 2012).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, with some derivatives being used to synthesize novel heterocyclic chalcones and dipyrazolopyridines through Vilsmeier–Haack reaction, showcasing the versatility of the pyrazolo[3,4-b]pyridine scaffold in heterocyclic chemistry (Quiroga et al., 2010).
Physical Properties Analysis
The physical properties of these compounds have been extensively studied, with one investigation focusing on the hydrogen-bonded assembly in derivatives, which impacts their crystallization and physical behavior. The study found various hydrogen bonding patterns, influencing the structural formation and properties of these compounds (Quiroga et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been explored through theoretical and experimental studies. For instance, one study provided a comprehensive analysis of the electronic structure, reactivity descriptors, and thermodynamic properties of a novel pyrazolopyridine derivative, highlighting the compound's high stability and reactivity towards nucleophilic attack (Halim & Ibrahim, 2022).
Scientific Research Applications
Kinase Inhibition
6-Chloro-1H-pyrazolo[4,3-b]pyridine has been extensively studied for its versatility in interacting with kinases, a class of enzymes crucial in signaling pathways that regulate cellular processes. This compound serves as a foundational scaffold in the design of kinase inhibitors, leveraging its ability to bind in multiple modes to the hinge region of the kinase enzyme. Such inhibitors are vital in therapeutic strategies targeting a broad range of diseases, including cancers, due to their role in modulating kinase activity. The patent literature from 2008 onwards highlights numerous kinase targets addressed using this scaffold, underscoring its potential in drug discovery and development (Wenglowsky, 2013).
Spin Crossover (SCO) Active Complexes
Research into the synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes reveals the application of pyrazole-pyridine/pyrazine ligands, including those related to the this compound framework. These ligands contribute to the development of materials with tunable magnetic properties, which are significant for advanced technologies in data storage and sensors. The focus on the synthesis methods and the crystallization conditions highlights the complexity and the nuanced understanding required to tailor the SCO properties of these materials (Olguín & Brooker, 2011).
Heterocyclic N-oxide Applications
Heterocyclic N-oxide derivatives, including those derived from pyrazolo[4,3-b]pyridine, demonstrate significant utility across various fields, from organic synthesis to medicinal applications. These compounds play a critical role in the formation of metal complexes, serve as catalysts in asymmetric synthesis, and are explored for their pharmacological potentials, including anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides underscores the importance of this structural motif in advancing chemistry and drug development research (Li et al., 2019).
Pyrazolo[1,5-a]pyrimidine in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the pyrazolo[4,3-b]pyridine structure, has been identified as a significant heterocycle in drug discovery. It serves as a building block in developing drug-like candidates, displaying a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. The extensive structure-activity relationship (SAR) studies around this scaffold offer a fertile ground for medicinal chemists to design and optimize potential drug candidates, highlighting the scaffold's versatility and promise in therapeutic applications (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various enzymes and receptors in the body that normally interact with these bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that 6-Chloro-1H-pyrazolo[4,3-b]pyridine may interact with its targets in a similar manner, potentially inhibiting or modulating their activity.
Result of Action
It is known that pyrazolo[3,4-b]pyridines have shown cytotoxic activities against various cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
The safety information for 6-Chloro-1H-pyrazolo[4,3-c]pyridine indicates that it is classified under Acute Tox. 4 Oral hazard classification . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBCIYFMTVHDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743137 |
Source


|
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260670-01-6 |
Source


|
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/no-structure.png)


![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

